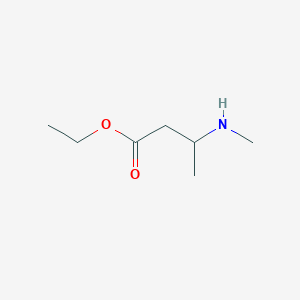

Ethyl 3-(methylamino)butanoate

CAS No.: 68384-70-3

Cat. No.: VC5866038

Molecular Formula: C7H15NO2

Molecular Weight: 145.202

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 68384-70-3 |

|---|---|

| Molecular Formula | C7H15NO2 |

| Molecular Weight | 145.202 |

| IUPAC Name | ethyl 3-(methylamino)butanoate |

| Standard InChI | InChI=1S/C7H15NO2/c1-4-10-7(9)5-6(2)8-3/h6,8H,4-5H2,1-3H3 |

| Standard InChI Key | BCDWUXYUMDIPLB-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CC(C)NC |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Data

Ethyl 3-(methylamino)butanoate is characterized by the following key properties:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 145.199 g/mol |

| Boiling Point | 264.33 °C |

| Exact Mass | 145.110 g/mol |

| Polar Surface Area (PSA) | 38.33 Ų |

| LogP (Octanol-Water) | 0.938 |

| HS Code | 2922499990 |

The compound’s SMILES representation is CCOC(=O)CC(NC)C, reflecting its ethyl ester group and methylamino substitution . The presence of both amino and ester functionalities enables diverse reactivity, including participation in condensation and nucleophilic substitution reactions.

Synonyms and Regulatory Information

Ethyl 3-(methylamino)butanoate is documented under multiple synonyms, including:

-

Ethyl 3-(N-methyl-amino)butanoate

-

DL-3-methylamino-butyric acid ethyl ester

-

Ethyl 3-imidazolylpropanoate

Regulatory classifications under HS Code 2922499990 categorize it as "other amino-acids, their esters, and salts," subject to a 6.5% MFN tariff and 17% VAT in certain jurisdictions .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of ethyl 3-(methylamino)butanoate typically involves esterification or transesterification reactions. A plausible route includes the reaction of 3-(methylamino)butanoic acid with ethanol under acidic catalysis:

Industrial-scale production may employ continuous-flow reactors to optimize yield and purity, though specific protocols remain proprietary .

Derivatives and Related Compounds

A closely related derivative, ethyl 3-methyl-3-(methylamino)butanoate hydrochloride (CID 19088476), has been documented with the molecular formula . This hydrochloride salt exhibits distinct physicochemical properties, including a predicted collision cross-section (CCS) of 136.7 Ų for the adduct . While structurally similar, the addition of a methyl group and hydrochloride moiety alters its solubility and reactivity compared to the parent compound.

Physicochemical Properties and Reactivity

Thermal Stability and Volatility

With a boiling point of 264.33 °C, ethyl 3-(methylamino)butanoate demonstrates moderate volatility, suitable for distillation-based purification . Its logP value of 0.938 suggests balanced lipophilicity, enabling solubility in both polar and nonpolar solvents.

Reactive Pathways

The compound’s reactivity is governed by its functional groups:

-

Ester Group: Susceptible to hydrolysis under acidic or basic conditions, yielding 3-(methylamino)butanoic acid.

-

Methylamino Group: Participates in alkylation or acylation reactions, enabling derivatization for pharmaceutical applications.

Applications and Industrial Relevance

Pharmaceutical Intermediates

Ethyl 3-(methylamino)butanoate serves as a precursor in synthesizing bioactive molecules. Its amino and ester groups are amenable to further functionalization, making it valuable for producing:

-

Peptidomimetics: Structural analogs mimicking peptide backbones.

-

Small-Molecule Inhibitors: Targeting enzymatic activity in therapeutic contexts.

Agrochemical Development

The compound’s lipophilicity and stability underpin its use in agrochemical formulations, particularly as a carrier for systemic pesticides.

Limitations and Research Gaps

Despite its potential, peer-reviewed studies on this compound are scarce. No literature data are available for its hydrochloride derivative , highlighting a need for further experimental characterization.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume